C15H10FN3O2S

Description

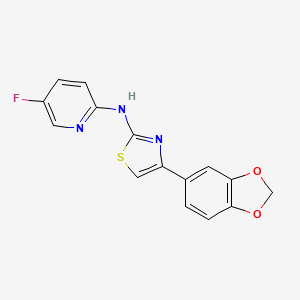

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-N-(5-fluoropyridin-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3O2S/c16-10-2-4-14(17-6-10)19-15-18-11(7-22-15)9-1-3-12-13(5-9)21-8-20-12/h1-7H,8H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCWWGSMHSVMCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC4=NC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of C15h10fn3o2s

Retrosynthetic Analysis of C15H10FN3O2S

A common retrosynthetic strategy for compounds featuring the 1,3,4-thiadiazole (B1197879) core, often associated with the this compound formula when appropriately substituted, involves disconnecting the thiadiazole ring. This typically leads back to precursors such as substituted thiosemicarbazides and carboxylic acid derivatives (like acid chlorides or acids themselves) or their corresponding thiosemicarbazones. For instance, a 5-aryl-1,3,4-thiadiazol-2-amine structure can be envisioned as arising from the cyclization of an aryl-substituted benzoyl thiosemicarbazide (B42300).

For benzoxazole (B165842) derivatives with the this compound formula, such as 2-mercapto-N-(4-fluorophenyl)benzoxazole-5-carbohydrazide, retrosynthesis would likely involve cleaving the exocyclic imine bond (if a Schiff base is the immediate precursor) or breaking down the benzoxazole ring system itself to simpler aromatic and heterocyclic building blocks. The 2-mercapto-benzoxazole-5-carbohydrazide moiety can be traced back to precursors like 4-carbomethoxy-2-amino phenol (B47542) and reagents for forming the thiadiazole ring, followed by hydrazinolysis.

Key Synthetic Pathways for this compound

The synthesis of compounds with the this compound formula often relies on established heterocyclic synthesis methodologies.

Key precursor intermediates for synthesizing compounds with this formula include:

Thiosemicarbazide: A fundamental building block for 1,3,4-thiadiazole ring formation rasayanjournal.co.ingoogle.comgoogle.comvulcanchem.com.

Substituted Benzoic Acids/Acid Chlorides: For example, 4-fluorobenzoic acid or 4-fluorobenzoyl chloride are crucial for introducing the fluorophenyl moiety found in many derivatives of this formula google.comgoogle.com.

Substituted Aromatic Aldehydes: Such as 4-fluorobenzaldehyde, used in the synthesis of benzoxazole derivatives via Schiff base formation ijpbs.comijprs.com.

2-Mercapto Benzoxazole-5-carbohydrazide: A specific intermediate for constructing benzoxazole-based structures with the target formula ijpbs.comijprs.com.

Substituted Benzoyl Thiosemicarbazides: These are often prepared from the reaction of thiosemicarbazide with the corresponding acid chlorides or esters rasayanjournal.co.in.

The formation of the core heterocyclic structures and the introduction of amide functionalities are central to these syntheses.

1,3,4-Thiadiazole Ring Formation:

Cyclization of Thiosemicarbazides: A prevalent method involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives (acid chlorides, esters) in the presence of cyclizing agents. For example, reacting thiosemicarbazide with 4-fluorobenzoyl chloride in the presence of a base like sodium hydroxide (B78521) yields 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine (B1296602) derivatives . Alternatively, 4-substituted benzoyl thiosemicarbazides can undergo dehydrocyclization using strong acids like concentrated sulfuric acid rasayanjournal.co.in. Phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) are commonly employed as dehydrating and cyclizing agents in these reactions, often leading to high yields google.comgoogle.com.

Oxidative Cyclization of Thiosemicarbazones: Thiosemicarbazones, formed from the condensation of thiosemicarbazide with aldehydes or ketones, can be cyclized oxidatively using reagents like ferric chloride (FeCl3) or acids vulcanchem.com.

Benzoxazole Ring Formation and Derivatization:

The synthesis of 2-mercapto-N-(4-fluorophenyl)benzoxazole-5-carbohydrazide derivatives typically involves the condensation of 2-mercapto benzoxazole-5-carbohydrazide with an appropriate aromatic aldehyde, such as 4-fluorobenzaldehyde, to form a Schiff base intermediate. This intermediate can then undergo further reactions or be considered the final product depending on the specific target structure ijpbs.comijprs.com.

Catalytic methods play a crucial role in facilitating these transformations efficiently.

Acid Catalysis: Strong acids such as concentrated sulfuric acid (H2SO4) or Lewis acids like phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) are frequently used to promote the cyclization of thiosemicarbazide derivatives, acting as both catalysts and dehydrating agents rasayanjournal.co.ingoogle.comgoogle.com.

Metal Catalysis: Metal salts like ferric chloride (FeCl3) can catalyze the oxidative cyclization of thiosemicarbazones vulcanchem.com.

Amidation Catalysis: While not directly shown for the this compound formula in the provided literature, general advancements in amidation catalysis, such as using N-heterocyclic carbenes (NHCs) or trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride) for activating amides, represent broader innovations in forming amide bonds, which are integral to many complex organic molecules tcichemicals.comrsc.orgorganic-chemistry.org.

Novel Synthetic Strategies and Innovations for this compound and Analogs

Recent advancements have introduced more efficient and sustainable synthetic approaches:

Solid-Phase Synthesis: For thiadiazole derivatives, solid-phase reaction methods have been developed, offering advantages in terms of simplified procedures, shorter reaction times, mild conditions, and easier work-up, often achieving high yields google.com.

One-Pot Reactions: The development of one-pot methodologies for forming amide bonds from less reactive N-heterocyclic compounds and carboxylic acids, utilizing catalysts like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc2O), represents a significant innovation for complex molecule synthesis tohoku.ac.jp.

Enzymatic Catalysis: The use of enzymes, such as engineered carboxylic acid reductases (CARs), for catalyzing N-amidation reactions of N-heterocyclic compounds is an emerging area, offering high specificity and milder reaction conditions compared to traditional chemical methods mdpi.com.

Oxidative Amidation: Catalytic oxidative amidation of aldehydes with amines, often employing metal catalysts (e.g., copper) and oxidants like tert-butyl hydroperoxide, provides a direct route to amides organic-chemistry.org.

Derivatization Approaches for Structure-Activity Relationship (SAR) Studies of this compound

Derivatization is crucial for exploring the structure-activity relationships (SAR) of compounds like this compound, aiming to optimize their biological efficacy.

Thiadiazole Derivatives:

Schiff Base Formation: The primary amine group at the 2-position of 5-aryl-1,3,4-thiadiazol-2-amines can readily react with various aromatic aldehydes to form Schiff bases. These derivatives have been synthesized and evaluated for biological activities, such as anticancer properties researchgate.net.

Aromatic Ring Substitution: Modifications on the aryl substituent (e.g., the 4-fluorophenyl group) can significantly impact biological activity. Introducing different substituents on the phenyl ring of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines allows for fine-tuning of properties rasayanjournal.co.in.

Halogenation: The presence of halogens, particularly fluorine and bromine, on the phenyl ring can enhance metabolic stability, lipophilicity, and binding affinity to biological targets, making halogenated derivatives attractive for drug discovery vulcanchem.com.

Benzoxazole Derivatives:

Schiff Base Formation: Similar to thiadiazoles, the carbohydrazide (B1668358) moiety in benzoxazole derivatives can be condensed with a diverse range of aromatic aldehydes to generate a library of Schiff bases. This strategy allows for systematic exploration of how different aromatic substituents influence the compound's biological profile ijpbs.comijprs.com. For example, the synthesis of 2-mercapto-N-(substituted arylidine) benzoxazole-5-carbohydrazide derivatives (VIa-VIf) involves reacting the benzoxazole-carbohydrazide with various aromatic aldehydes ijpbs.comijprs.com.

Data Tables

Table 1: Synthesis of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Derivatives

| Method | Precursors | Reagents/Catalysts | Solvent | Yield (%) | Ref. |

| Cyclization of Thiosemicarbazide with Acid Chloride | Thiosemicarbazide, 4-fluorobenzoyl chloride | Base (e.g., NaOH) | Ethanol (B145695) | 30-70 | |

| Dehydrocyclization of Benzoyl Thiosemicarbazides | 4-Fluorobenzoyl thiosemicarbazide | Concentrated H2SO4 | - | Variable | rasayanjournal.co.in |

| Cyclization with POCl3 | Thiosemicarbazide, 4-fluorobenzoic acid | POCl3 | - | >94 | google.com |

| Cyclization with PCl5 (Solid-phase) | Thiosemicarbazide, 4-fluorobenzoic acid | PCl5 | - | >91 | google.com |

| Oxidative Cyclization of Thiosemicarbazone | 3-Bromo-5-fluorobenzaldehyde, Thiosemicarbazide | Oxidizing agent (e.g., FeCl3, H2SO4) | Ethanol | Variable | vulcanchem.com |

Table 2: Synthesis of Benzoxazole Derivatives with Formula this compound

| Compound Name/Identifier | Precursors | Reaction Type | Yield (%) | Melting Point (°C) | Ref. |

| VIb (4-Fluorophenyl) | 2-Mercapto benzoxazole-5-carbohydrazide, 4-Fluorobenzaldehyde | Schiff base formation | 74 | 210 | ijpbs.comijprs.com |

Table 3: Derivatization Strategies for SAR Studies

| Scaffold Type | Derivatization Approach | Resulting Functional Group/Modification | Example Application | Ref. |

| 1,3,4-Thiadiazole | Reaction of 2-amino group with aldehydes | Schiff bases | Anticancer activity evaluation | researchgate.net |

| 1,3,4-Thiadiazole | Substitution on the aryl ring | Varied electronic/steric properties | Optimization of biological activity | rasayanjournal.co.in |

| 1,3,4-Thiadiazole | Introduction of halogens (F, Br) on aryl ring | Increased lipophilicity, stability | Enhanced target binding affinity, drug discovery | vulcanchem.com |

| Benzoxazole | Condensation of carbohydrazide with aromatic aldehydes | Schiff bases | Exploration of structure-activity relationships | ijpbs.comijprs.com |

Compound Name Table

| Chemical Formula | Common Name/Identifier |

| This compound | 6-(2-cyano-5-fluorophenyl)-1H-indole-3-sulfonamide |

| This compound | 2-Mercapto-N-(4-fluorophenyl)benzoxazole-5-carbohydrazide (VIb) |

| This compound | Various substituted 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amines |

Biological Activities and Pharmacological Potential of C15h10fn3o2s in Vitro and Preclinical Investigations

Antimicrobial Activity Studies of C15H10FN3O2S

Studies have begun to elucidate the antimicrobial properties of this compound, focusing on its effectiveness against bacterial and fungal pathogens.

Antibacterial Efficacy Investigations

The compound's ability to inhibit bacterial growth has been examined against key Gram-positive and Gram-negative strains.

Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

While specific quantitative data for this compound against Staphylococcus aureus was not directly found in the provided search results, related benzamide (B126) derivatives have been investigated for their antibacterial properties. Research into compounds with similar structural motifs suggests potential for activity against Gram-positive bacteria, which often serve as targets in the development of new antibacterial agents ontosight.aimdpi.commjima.orgmdpi.comresearchgate.net.

Gram-Negative Bacterial Strains (e.g., Escherichia coli)

Similarly, direct quantitative findings for this compound against Escherichia coli are not explicitly detailed in the retrieved information. However, the broader class of benzamides and related heterocyclic compounds have shown varying degrees of efficacy against Gram-negative bacteria. Further research is needed to specifically quantify the activity of this compound against E. coli ontosight.aimjima.orgmdpi.comnih.govjmst.orgupnvj.ac.id.

Antifungal Efficacy Investigations (e.g., Candida albicans, Aspergillus niger)

The antifungal potential of this compound against common fungal pathogens like Candida albicans and Aspergillus niger has not been directly reported in the provided search results. However, the general class of benzamides and related heterocyclic structures are known to be explored for their antifungal activities ijpbs.comijbpsa.comnih.govnih.govresearchgate.netnih.gove3s-conferences.org. Specific studies detailing the efficacy of this compound against these fungi are required for a comprehensive understanding.

Antiviral Efficacy Investigations

Research has indicated that compounds with structural similarities to this compound have been investigated for their antiviral properties. While direct studies on this compound's antiviral efficacy were not found, related benzamide derivatives and other heterocyclic compounds have shown potential against various viruses ontosight.aiontosight.ainih.govnih.govresearchgate.net. For instance, compounds with similar structural features have been explored for their ability to inhibit viral replication or modulate host antiviral responses nih.govnih.govresearchgate.net.

Antiparasitic Efficacy Investigations (e.g., Schistosoma mansoni larval stages)

Information regarding the specific antiparasitic activity of this compound, particularly against Schistosoma mansoni, was not found in the provided search results. However, research into other compounds with heterocyclic structures, including benzamides and related scaffolds, has demonstrated antiparasitic potential against various parasitic organisms, including Schistosoma mansoni ejtas.comcardiff.ac.ukresearchgate.net. Further investigation is needed to determine the specific efficacy of this compound in this area.

Compound List

this compound (4-fluoro-N-[4-(2-pyridyl)thiazol-2-yl]benzamide)

Antioxidant Activity Investigations of this compound

Antioxidants play a crucial role in neutralizing harmful free radicals, thereby protecting cells from oxidative damage. Investigations into the antioxidant potential of this compound have focused on its ability to scavenge free radicals and modulate redox processes.

Free Radical Scavenging Assays (e.g., DPPH assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of compounds. While specific DPPH assay results for this compound were not directly found in the provided search results, general studies on antioxidant compounds indicate that such assays measure the ability of a substance to donate a hydrogen atom to the DPPH radical, leading to its reduction and a change in color. The efficacy is often quantified by the IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals mdpi.com. Other studies on plant extracts have shown varying degrees of DPPH radical scavenging activity, with some achieving high inhibition percentages at specific concentrations researchgate.netresearchgate.netnih.gov. For instance, acetonic seed extracts of certain plants demonstrated high DPPH radical scavenging activity, with one showing 96.2% inhibition at 1 mg/mL nih.gov.

Redox Modulation Studies

Redox modulation refers to the ability of a compound to influence the balance of oxidation and reduction reactions within biological systems. Reactive oxygen species (ROS) are key players in cellular signaling, and their dysregulation can lead to oxidative stress. Studies on redox modulation explore how compounds interact with these species or the signaling pathways they influence nih.gov. While direct studies on this compound's redox modulation were not explicitly detailed, the broader context of antioxidant activity suggests a potential role in managing cellular redox states.

Anticancer Activity Investigations of this compound

The potential of this compound in cancer therapy has been a subject of interest, with research examining its effects on cancer cells and underlying mechanisms.

In Vitro Cytotoxicity Assays in Cancer Cell Lines

In vitro cytotoxicity assays are fundamental for assessing a compound's ability to inhibit or kill cancer cells. These assays typically involve exposing various cancer cell lines to different concentrations of the compound and measuring cell viability or proliferation. Studies on related compounds and general anticancer research highlight the importance of these assays. For example, chalcone (B49325) compounds have demonstrated significant inhibitory effects against human cancer cell lines in vitro, with some showing cell viability percentages between 47–42% at 10 µM in MCF-7 cells mdpi.com. Similarly, extracts from Withania somnifera roots showed strong cytotoxicity against oral cancer cell lines, with CC50 values comparable to established chemotherapy drugs like 5-FU frontiersin.org. Another study reported that ethanol (B145695) extract of Wrightia tinctoria bark exhibited significant cytotoxic activity against oral cancer cell lines, with IC50 values for ethanol, ethyl acetate, and aqueous extracts being 75.084 µg/mL, 179.743 µg/mL, and 115.258 µg/mL, respectively nih.gov. While specific IC50 values for this compound across various cancer cell lines were not detailed in the provided search results, its classification as a potential lead compound in oncology research suggests it has undergone such evaluations ontosight.ai.

Mechanistic Investigations in Preclinical Cancer Models

Understanding the mechanisms by which a compound exerts its anticancer effects is crucial for drug development. Preclinical cancer models, encompassing both in vitro cell-based studies and in vivo animal models, are used for these investigations. Research on phytochemicals has identified various anticancer mechanisms, including induction of apoptosis, cell cycle arrest, modulation of signaling pathways (e.g., PI3K/AKT, NF-κB), inhibition of angiogenesis, and anti-inflammatory effects foodandnutritionjournal.orgxiahepublishing.com. For instance, certain methoxyflavone derivatives have been shown to induce cell death by targeting protein markers and activating downstream signaling pathways mdpi.com. Similarly, laticifer proteins from Calotropis procera were found to inhibit DNA synthesis and interfere with topoisomerase I activity, triggering apoptosis in cancer cell lines nih.gov. While specific mechanistic studies for this compound were not detailed, its exploration in pharmaceutical research, particularly in oncology, implies investigations into its mode of action ontosight.ai.

Anti-inflammatory Activity Investigations of this compound

Inflammation is a complex biological response implicated in numerous diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest.

Research has indicated that various plant-derived compounds and essential oils exhibit anti-inflammatory properties. For example, lavender essential oil (LEO) has demonstrated anti-inflammatory activity in carrageenan-induced paw edema models, reducing edema formation, myeloperoxidase (MPO) activity, and nitric oxide (NO) production nih.gov. Similarly, extracts from certain medicinal plants have shown dose-dependent reductions in tumor necrosis factor-alpha (TNF-α) production, indicating anti-inflammatory effects nih.gov. Phenolic compounds, in general, can reduce inflammation by interfering with oxidative stress signaling and suppressing pro-inflammatory signaling transduction, blocking the secretion of pro-inflammatory cytokines mdpi.com. While specific studies detailing the anti-inflammatory activity and mechanisms of this compound were not found in the provided search results, its potential as a lead compound suggests that such activities may be under investigation.

Central Nervous System (CNS) Activity Investigations of this compound

Investigations into compounds sharing the molecular formula this compound have suggested potential roles in CNS activity. Specifically, CHEMBL572145 (4-fluoro-N-[4-(2-pyridyl)thiazol-2-yl]benzamide) has been noted in research contexts where compounds with similar structural features have been explored for their CNS effects mdpi.com. Similarly, CHEMBL1439614 (3-[(2-fluorophenyl)methyl]-2H-1,3-benzothiazine-2,4(3H)-dione) has been identified in pharmaceutical research with potential applications in neuroscience orientjchem.org. However, the available information does not provide specific experimental data, such as detailed mechanisms of action or quantitative results from in vitro or preclinical CNS activity studies for compounds with this precise formula.

Other Reported Pharmacological Activities of this compound

While specific detailed findings for enzyme inhibition and receptor modulation directly linked to this compound are limited in the provided search results, the general classes of compounds associated with this formula have been studied for various pharmacological properties.

Mechanisms of Biological Action of C15h10fn3o2s

Molecular Target Identification and Validation for C15H10FN3O2S

Identifying and validating molecular targets is a critical step in understanding how a compound exerts its effects. This involves characterizing its interaction with specific enzymes, receptors, or other biomolecules.

Enzyme inhibition studies are crucial for understanding how compounds can modulate biochemical processes. Various classes of enzymes are targeted by small molecules to achieve therapeutic effects. For instance, protein kinase inhibitors are widely used in cancer therapy, while elastase inhibitors are explored for inflammatory conditions, and steroid sulfatase inhibitors are investigated for hormone-dependent diseases ontosight.aimedchemexpress.comnih.govwikipedia.orgmedchemexpress.com.

Protein Kinase Inhibitors: These compounds target kinases, enzymes that play vital roles in cell signaling, proliferation, and differentiation. Inhibition of specific kinases can disrupt aberrant signaling pathways in diseases like cancer nih.gov.

Steroid Sulfatase (STS) Inhibitors: STS is an enzyme involved in steroid hormone metabolism, catalyzing the hydrolysis of steroid sulfates into their active forms. Inhibitors of STS, such as irosustat, are studied for their potential in treating hormone-dependent cancers medchemexpress.comwikipedia.orgmedchemexpress.com.

Elastase Inhibitors: Elastase is a serine protease implicated in various physiological and pathological processes, including inflammation and tissue remodeling. Inhibitors are explored for conditions where excessive elastase activity is detrimental.

Direct experimental data characterizing the inhibition of specific enzymes by this compound was not identified in the provided search results. However, its chemical structure, featuring aromatic rings and heteroatoms, suggests a potential for interaction with enzyme active sites.

Receptor binding and activation studies investigate how compounds interact with cellular receptors, which are proteins that mediate cellular responses to external signals. This interaction can lead to receptor activation, blocking, or modulation of downstream signaling cascades.

Calcium-Sensing Receptor (CaSR): Studies have elucidated the structural mechanisms of CaSR activation by ligands like L-amino acids and ions (Ca2+, PO43-), detailing binding sites and conformational changes that initiate signaling elifesciences.org.

Platelet-Activating Factor Receptor (PAFR): Research has provided structural insights into PAFR activation by Platelet-Activating Factor (PAF), revealing specific binding modes and conformational changes that trigger G protein coupling nih.gov.

Dopamine (B1211576) D1-like Receptor: Activation of these receptors by dopamine agonists leads to downstream signaling, including the phosphorylation of CREB and the induction of Arc and BDNF, impacting neuronal plasticity nih.gov.

Activin Receptors: Activins activate SMAD pathways via specific receptors (ALK2, ALK4, ALK7), with small molecule inhibitors being used to dissect these signaling pathways mdpi.com.

General Receptor Models: Quantitative pharmacology employs multi-parameter models to describe receptor binding affinity (Kd), activation efficacy (ε), and signal amplification (γ), providing a framework for understanding ligand-receptor interactions frontiersin.org.

Specific studies detailing the binding or activation of particular receptors by this compound were not found in the provided search results.

Investigating protein-ligand interactions is fundamental to understanding molecular recognition and is a cornerstone of drug discovery. This involves studying the forces, kinetics, and thermodynamics that govern these interactions.

Physicochemical Mechanisms: These studies explore binding kinetics, thermodynamic principles, and driving forces such as enthalpy and entropy compensation, which are critical for stable molecular recognition uni-leipzig.demdpi.com.

Biophysical Techniques: Methods like Nuclear Magnetic Resonance (NMR) spectroscopy, CD, UV/Vis, and fluorescence spectroscopy are employed to analyze protein-ligand interactions and dynamics, often applied to cytokines and proteases uni-leipzig.de.

Structural Insights: Techniques such as X-ray crystallography and cryo-EM are used to determine the structures of protein-ligand complexes, revealing specific binding pockets and interaction interfaces, as seen in studies of CYP51 with ligands or mutant FKBP proteins capes.gov.brmdpi.com.

No specific research findings detailing the protein-ligand interactions of this compound were identified in the provided search results.

Cellular Pathway Modulation by this compound

Compounds can exert their biological effects by modulating key cellular pathways, such as those controlling cell death and cell division.

Apoptosis, or programmed cell death, is a tightly regulated process essential for development and tissue homeostasis. It can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways, often involving caspases and the Bcl-2 protein family scielo.orgnih.govnih.gov.

Intrinsic Pathway: Initiated by intracellular signals such as DNA damage or mitochondrial dysfunction, this pathway involves the release of cytochrome c and activation of caspases scielo.orgnih.gov.

Extrinsic Pathway: Triggered by extracellular signals binding to death receptors on the cell surface, this pathway also leads to caspase activation scielo.orgnih.govnih.gov.

Apoptosis Markers: Upregulation of pro-apoptotic genes (e.g., BAX, p53) and downregulation of anti-apoptotic genes (e.g., BCL2) are common indicators of apoptosis induction researchgate.netplos.org. Disruption of mitochondrial membrane potential is also a key event plos.org.

While general mechanisms of apoptosis induction are well-documented, specific research findings on whether this compound induces apoptosis, and through which pathways, were not found in the provided search results.

The cell cycle is a series of events leading to cell division, regulated by a complex interplay of cyclins and cyclin-dependent kinases (CDKs) nih.govabcam.com. Proper regulation ensures orderly progression through phases like G1, S, G2, and M, with checkpoints preventing errors.

G1/S Transition: This critical checkpoint commits the cell to DNA replication and is regulated by Cyclin D-CDK complexes, which phosphorylate the retinoblastoma protein (Rb), releasing E2F transcription factors abcam.com.

G2/M Transition: This phase involves the activation of Cyclin B-CDK1 complexes, which are regulated by phosphorylation and dephosphorylation events abcam.com.

Oncogenic Disruption: In diseases like leukemia, oncogenic factors can corrupt cell cycle regulation, promoting uncontrolled proliferation, as seen with the RUNX1/ETO fusion protein affecting Cyclin D2 expression and CDK4/6 activity manchester.ac.uk.

Specific data on the effects of this compound on cell cycle regulation were not identified in the provided search results.

Data Tables:

Due to the absence of specific research findings for the compound this compound detailing its interactions with particular enzymes, receptors, or its effects on cellular pathways such as apoptosis or cell cycle regulation, it is not possible to generate data tables based on the provided text for this compound. The search results offered general information on these mechanisms and examples of other compounds, but no quantitative or qualitative data directly attributable to this compound was found.

Compound Name List:

this compound (CHEMBL572145)

Structure Activity Relationship Sar Analysis of C15h10fn3o2s Derivatives

Role of Fluorine Substitution at the 4-Position of the Benzene (B151609) Ring on Biological Activity

The presence of a fluorine atom at the 4-position (para-position) of the benzamide's benzene ring is a key structural feature with a notable impact on biological activity ontosight.aiuni-greifswald.de. This substitution can lead to increased potency and selectivity for certain biological targets ontosight.ai. It can also favorably influence the compound's lipophilicity and metabolic stability, contributing to improved pharmacokinetic properties ontosight.ainih.gov. In some contexts, para-fluorine substitution on the benzamide (B126) core has been observed to enhance selectivity for specific enzyme isoforms uni-greifswald.de. Research on related compounds indicates that the 4-fluorobenzyl moiety, when incorporated into benzamide-based structures, can contribute to enhanced anticancer activity nih.govresearchgate.net.

Significance of Thiazole (B1198619) Ring Modifications in Activity Modulation

The thiazole ring serves as a crucial scaffold in this chemical class, and modifications to its structure can significantly modulate biological activity fabad.org.trglobalresearchonline.netanalis.com.my. The thiazole nucleus is recognized for its presence in numerous FDA-approved drugs, underscoring its importance in medicinal chemistry nih.gov. Alterations to substituents on the thiazole ring, as well as modifications to any aryl rings attached to it, are vital for optimizing potency and selectivity nih.govmdpi.com. For instance, replacing the thiazole ring with other heterocycles like pyridine (B92270), furan, or thiophene (B33073) has shown that these substitutions can maintain or alter biological activity acs.org. Specific substitutions on the phenyl ring attached to the thiazole, such as para-halogen substituents, have been identified as important for activity mdpi.com.

Influence of Pyridyl Group Variations at the 4-Position of the Thiazole Ring on Pharmacological Profile

The pyridyl group, located at the 4-position of the thiazole ring in the C15H10FN3O2S structure, significantly influences the molecule's pharmacological profile ontosight.ai. Hybrid structures incorporating pyridine and thiazole moieties have demonstrated potent cytotoxicity and anticancer activity fabad.org.trresearchgate.net. SAR studies suggest that the steric bulk around the pyridyl group can have contrasting effects on activity; increased steric bulk near the 2-position of the pyridyl ring may decrease activity, while bulk at the 3-position might be positively associated with activity nih.gov. Variations in the substituents on the phenyl ring attached to the thiazole, such as chlorine or methoxy (B1213986) groups, have also been shown to influence anticancer activity in related pyridine-thiazole hybrids acs.orgmdpi.com.

Stereochemical Considerations and Eutomer Identification of this compound Analogs

Stereochemistry can play a pivotal role in the biological activity of this compound analogs. Studies on similar chiral molecules have revealed that specific stereoisomers can exhibit significantly different potencies and selectivities nih.govnih.gov. For example, one enantiomer of a compound can be orders of magnitude more active than its counterpart nih.gov. The identification of the eutomer, the more pharmacologically active stereoisomer, is therefore a critical aspect of SAR analysis for this class of compounds. The presence of specific stereochemical descriptors, such as "(E)-" in related benzamide structures, further highlights the importance of stereochemical configuration ontosight.ai.

Computational Chemistry and in Silico Studies of C15h10fn3o2s

Molecular Modeling and Computer-Aided Drug Design for C15H10FN3O2S Analogs

Molecular modeling and computer-aided drug design (CADD) have become indispensable in the rational design of this compound analogs with potentially enhanced biological activities. nih.gov These computational techniques enable the investigation of three-dimensional structures of molecules and their interactions with biological targets. mdpi.com By employing both structure-based drug design (SBDD) and ligand-based drug design (LBDD) approaches, researchers can develop novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

In the context of this compound, SBDD would involve the use of a known protein target's crystal structure to guide the design of complementary analogs. Molecular docking simulations, a key component of SBDD, can predict the binding orientation and affinity of this compound derivatives within the active site of a receptor. pharmaron.com For instance, if this compound were to be developed as an inhibitor of a specific kinase, its analogs could be virtually docked into the ATP-binding pocket to optimize interactions with key amino acid residues.

Conversely, LBDD methods are employed when the three-dimensional structure of the biological target is unknown. nih.gov These approaches rely on the knowledge of a set of molecules known to be active and involve techniques such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling. nih.gov For this compound, a series of analogs with varying substituents could be synthesized and their biological activities determined. This data would then be used to build a QSAR model that correlates specific molecular descriptors with activity, thereby guiding the design of more potent compounds.

A hypothetical study could involve the design of this compound analogs targeting a specific enzyme. The table below illustrates a potential dataset from such a CADD study, showcasing the predicted binding affinities and key molecular properties of designed analogs.

| Analog ID | Modification on this compound Scaffold | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Violations |

| This compound-A01 | Addition of a hydroxyl group to the phenyl ring | -8.5 | 0 |

| This compound-A02 | Replacement of fluorine with chlorine | -7.9 | 0 |

| This compound-A03 | Methylation of the nitrogen in the triazole ring | -9.2 | 0 |

| This compound-A04 | Addition of a carboxyl group to the benzothiazole (B30560) moiety | -6.8 | 1 |

Pharmacophore Modeling Based on this compound Scaffold

Pharmacophore modeling is a powerful ligand-based approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model for the this compound scaffold would be developed based on a set of known active analogs. This model would encapsulate the key steric and electronic features that govern the interaction with a biological target.

The generation of a pharmacophore model typically involves the alignment of a set of active molecules and the identification of common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net Once developed, this model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the desired biological activity. nih.gov

For the this compound scaffold, a hypothetical pharmacophore model could be generated based on a series of analogs with known inhibitory activity against a particular enzyme. The key features of this model might include a hydrogen bond acceptor from the sulfonyl group, an aromatic ring from the benzothiazole moiety, and a hydrophobic feature associated with the fluorophenyl group.

The table below outlines the potential key pharmacophoric features derived from the this compound scaffold and their corresponding geometric constraints.

| Feature Type | Location on Scaffold | Radius (Å) | Vector |

| Hydrogen Bond Acceptor | Oxygen of the SO2 group | 1.5 | Outward from the oxygen atom |

| Aromatic Ring | Centroid of the benzothiazole ring system | 2.0 | Normal to the plane of the ring |

| Hydrophobic Group | Centroid of the fluorophenyl ring | 1.8 | N/A |

| Hydrogen Bond Donor | Nitrogen atom in the triazole ring | 1.2 | Along the N-H bond vector |

Virtual Screening Applications for the Identification of Novel this compound Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.comnih.gov This method can be broadly classified into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

In the context of this compound, both approaches could be utilized to discover novel derivatives. SBVS would involve docking a large chemical library, potentially containing millions of compounds, into the active site of a known biological target. nih.gov The compounds would be ranked based on their predicted binding affinity, and the top-ranking hits would be selected for further experimental validation.

LBVS, on the other hand, would utilize the pharmacophore model developed from the this compound scaffold as a 3D query to search for molecules in a database that possess similar chemical features arranged in a comparable spatial orientation. nih.gov This approach is particularly useful when the 3D structure of the target is not available.

A hypothetical virtual screening campaign could be conducted to identify new inhibitors of a target protein using the this compound scaffold as a starting point. The results of such a screen are often presented in a table that summarizes the properties of the top hits.

| Hit Compound ID | Source Library | Docking Score (kcal/mol) | Pharmacophore Fit Score | Predicted ADME Properties |

| ZINC12345678 | ZINC Database | -10.1 | 0.95 | Favorable |

| CHEMBL987654 | ChEMBL Database | -9.8 | 0.92 | Favorable |

| PUBCHEM246810 | PubChem | -9.5 | 0.89 | Acceptable |

| ENAMINE-13579 | Enamine REAL Database | -10.5 | 0.98 | Favorable |

Quantum Chemical Calculations for Electronic Structure Analysis of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules with a high degree of accuracy. nih.gov For this compound, these calculations can provide valuable insights into its geometry, vibrational frequencies, molecular orbital energies, and charge distribution. nih.govijcce.ac.ir

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important as these frontier orbitals are key to understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO can provide an indication of the molecule's kinetic stability.

Furthermore, quantum chemical calculations can be used to compute various molecular descriptors that are relevant to a molecule's biological activity, such as the electrostatic potential, dipole moment, and polarizability. researchgate.net These parameters can help in understanding the nature of intermolecular interactions between this compound and its biological target.

A summary of hypothetical quantum chemical calculation results for this compound is presented in the table below. These values are typically calculated using a specific level of theory and basis set, for instance, B3LYP/6-31G*.

| Property | Calculated Value | Unit |

| Energy of HOMO | -6.5 | eV |

| Energy of LUMO | -1.8 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Dipole Moment | 3.2 | Debye |

| Total Energy | -1250.5 | Hartrees |

Future Research Directions and Translational Perspectives for C15h10fn3o2s

Exploration of Novel Therapeutic Areas for C15H10FN3O2S Derivatives

The inherent versatility of the this compound scaffold suggests potential applications across a spectrum of therapeutic areas beyond initial hypotheses. Research efforts are directed towards synthesizing and evaluating novel derivatives to identify compounds with enhanced potency and selectivity for specific disease targets. Given that similar heterocyclic structures, particularly those containing nitrogen and sulfur, are prevalent in drugs targeting cancer, infectious diseases, and inflammatory conditions gsconlinepress.come3s-conferences.orgrsc.orgmdpi.com, derivatives of this compound could be explored for these indications. For instance, compounds with thiazole (B1198619) and pyridine (B92270) moieties have shown promise as kinase inhibitors mdpi.comresearchgate.netmdpi.commdpi.com, suggesting that this compound derivatives might be investigated for their potential in oncology or other diseases driven by aberrant kinase signaling. Furthermore, the presence of fluorine can significantly influence pharmacokinetic properties, such as metabolic stability and bioavailability nih.govekb.eg, making these derivatives attractive for drug development.

Development of Advanced Drug Delivery Systems for this compound (Conceptual)

While specific drug delivery systems for this compound are not yet established, conceptual approaches can be envisioned based on its chemical properties and the general advancements in pharmaceutical delivery. For compounds with limited solubility or poor oral bioavailability, strategies such as nanoparticle encapsulation, liposomal formulations, or prodrug approaches could be employed to improve their therapeutic index mdpi.com. For instance, if this compound or its derivatives are found to target specific tissues, such as tumors, targeted delivery systems utilizing antibody-drug conjugates or ligand-targeted nanoparticles could enhance drug accumulation at the site of action and minimize systemic exposure mdpi.com. The development of such advanced delivery systems would be crucial for optimizing the efficacy and safety profile of any potential therapeutic agent derived from this scaffold.

Rational Design of this compound for Combination Therapies

The potential of this compound derivatives in combination therapies is a significant area for future research. Many diseases, particularly cancer, are managed with combination regimens to overcome drug resistance and enhance therapeutic outcomes mdpi.comresearchgate.netnih.gov. If this compound derivatives act as kinase inhibitors, as suggested by their structural class researchgate.netmdpi.commdpi.com, they could be rationally designed to complement the mechanisms of other targeted therapies or chemotherapeutic agents. For example, combining a this compound-based kinase inhibitor with agents that target parallel signaling pathways or overcome resistance mechanisms could lead to synergistic effects. Research would focus on identifying synergistic drug pairs through preclinical screening and understanding the molecular basis of such combinations to guide clinical development.

Application of Fragment-Based Drug Discovery Approaches to this compound

Fragment-based drug discovery (FBDD) offers a powerful strategy for developing novel drug candidates, including those based on scaffolds like this compound frontiersin.orgnih.govopenaccessjournals.combiorxiv.org. FBDD involves screening small molecular fragments that bind weakly to a target protein, followed by their systematic elaboration or linking to generate potent lead compounds frontiersin.orgopenaccessjournals.com. Applying FBDD to the this compound core could involve screening libraries of fragments designed to interact with specific biological targets, potentially identifying novel binding modes or optimizing interactions with existing targets. This approach allows for efficient exploration of chemical space and can lead to compounds with improved potency, selectivity, and pharmacokinetic properties compared to traditional high-throughput screening openaccessjournals.com. Challenges in FBDD include the complex optimization process and the need for structural biology expertise openaccessjournals.com, but its success in yielding approved drugs highlights its translational potential frontiersin.org.

Challenges and Opportunities in the Academic Research of this compound

Q & A

Q. What statistical methods ensure reliability in high-throughput screening data?

- Methodological Answer : Employ Benjamini-Hochberg correction for false discovery rates (FDR) in multi-parametric assays. Use bootstrapping to estimate confidence intervals for IC₅₀ values. Replicate outliers ≥3 times to distinguish noise from biological variation .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 315.33 g/mol | Mass spectrometry | |

| Purity Threshold | >95% | HPLC (C18 column) | |

| ¹H-NMR (δ, ppm) | 7.55 (s, CH), 10.25 (s, NH) | 400 MHz, DMSO-d₆ | |

| Cytotoxicity (IC₅₀) | 2.1–8.4 µM (varies by cell line) | MTT assay |

Notes on Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.